![molecular formula C10H15N3O B2782904 5-[(3R)-3-methylmorpholin-4-yl]pyridin-2-amine CAS No. 2375165-11-8](/img/structure/B2782904.png)
5-[(3R)-3-methylmorpholin-4-yl]pyridin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(3R)-3-methylmorpholin-4-yl]pyridin-2-amine is a compound recognized for its distinctive chemical structure and versatile potential applications. This compound is characterized by a morpholine ring substituted at the 3R-position with a methyl group and linked to a pyridine ring at the 4-position via an amine group. Such structural attributes contribute to its unique reactivity and functionality in various chemical, biological, and industrial contexts.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(3R)-3-methylmorpholin-4-yl]pyridin-2-amine typically involves a multi-step organic synthesis process. One common method starts with the formation of the pyridine ring followed by the introduction of the morpholine ring. The methyl group is then selectively added to the morpholine ring at the 3R-position. For instance, a common synthetic route might start with pyridine-2-amine as a precursor. This precursor undergoes a reaction with 3-methylmorpholine in the presence of a suitable catalyst and solvent under controlled temperature conditions to yield the desired compound. Optimizing reaction conditions like temperature, solvent choice, and catalysts are crucial to achieving high yields and purity.
Industrial Production Methods: In industrial settings, the synthesis of this compound is often scaled up using batch or continuous flow processes. Industrial methods may employ automated reactors and purification systems to ensure consistent product quality. Parameters such as reaction time, pressure, and feedstock quality are meticulously monitored to maintain efficiency and minimize production costs.
化学反应分析
Types of Reactions It Undergoes:
Oxidation: This compound can undergo oxidation reactions, typically facilitated by oxidizing agents like hydrogen peroxide or permanganate, leading to the formation of corresponding oxides or quinones.
Reduction: Reduction reactions often involve hydrogenation, where the compound is exposed to hydrogen gas in the presence of a metal catalyst like palladium or platinum, reducing it to more saturated derivatives.
Substitution: The amine group in 5-[(3R)-3-methylmorpholin-4-yl]pyridin-2-amine makes it reactive towards nucleophilic substitution reactions, where halides or other leaving groups are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Hydrogen gas with palladium or platinum catalysts
Solvents: Dichloromethane, ethanol, water
Catalysts: Palladium on carbon, platinum oxide
Conditions: Reactions often occur under controlled temperatures ranging from 0°C to 80°C, depending on the specific reaction and desired product.
Major Products Formed:
Oxidation products: Oxides, quinones
Reduction products: Saturated derivatives
Substitution products: Varied amine or thiol-substituted derivatives
科学研究应用
Chemistry: 5-[(3R)-3-methylmorpholin-4-yl]pyridin-2-amine is utilized as an intermediate in organic synthesis for the development of novel compounds. Its unique structure allows for diverse chemical modifications, making it valuable in the synthesis of complex molecules.
Biology: In biological research, this compound serves as a probe to study enzyme interactions and receptor binding due to its distinctive binding properties.
Medicine: Pharmaceutical research exploits this compound for its potential therapeutic properties. It is investigated for its role in modulating biological pathways, which could lead to the development of new drugs targeting specific diseases.
Industry: Industrial applications include its use in the production of specialized coatings, additives, and polymers, where its chemical properties enhance product performance.
作用机制
The mechanism by which 5-[(3R)-3-methylmorpholin-4-yl]pyridin-2-amine exerts its effects is attributed to its interaction with molecular targets such as enzymes and receptors. The amine and morpholine groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound's binding to specific enzymes can inhibit or activate pathways, thus modulating biological processes.
相似化合物的比较
Pyridin-2-amine derivatives: These share the pyridine core but differ in the nature of substituents on the ring.
3-Methylmorpholine compounds: These share the morpholine ring with a methyl group but differ in the nature of additional substituents or linked functional groups.
By carefully evaluating these aspects, researchers can leverage the specific properties of 5-[(3R)-3-methylmorpholin-4-yl]pyridin-2-amine to advance scientific knowledge and develop innovative applications.
属性
IUPAC Name |
5-[(3R)-3-methylmorpholin-4-yl]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-8-7-14-5-4-13(8)9-2-3-10(11)12-6-9/h2-3,6,8H,4-5,7H2,1H3,(H2,11,12)/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQUGNNDVJSMDAA-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C2=CN=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1COCCN1C2=CN=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-METHOXYPHENYL)-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2782821.png)
![N-[(2R)-2-[2-(Hydroxyamino)-2-oxoethyl]-4-methyl-1-oxopentyl]-3-(2-naphthalenyl)-L-alanyl-L-alaninamide](/img/structure/B2782825.png)
![4-(2-methyl-1,3-oxazol-4-yl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2782827.png)
![N-[(4-Ethyl-1,2,4-triazol-3-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2782829.png)
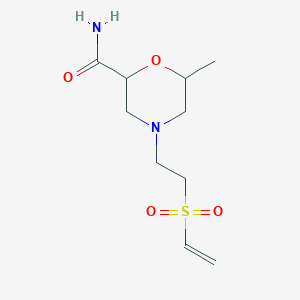
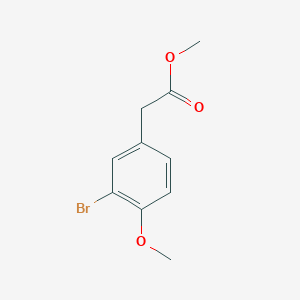
![(Z)-N'-[2-(4-Tert-butylphenoxy)acetyl]-2-cyano-3-phenylprop-2-enehydrazide](/img/structure/B2782833.png)
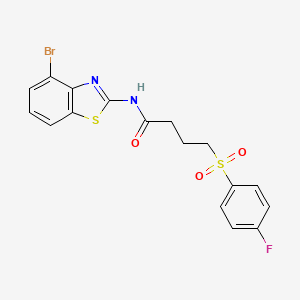
![N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-phenoxybenzamide hydrochloride](/img/structure/B2782837.png)
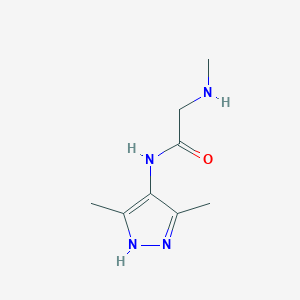
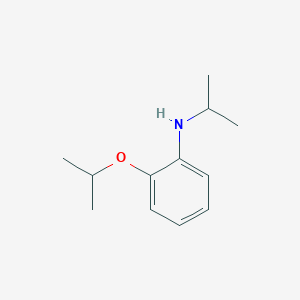
![3-{[4-(Dimethylamino)phenyl]amino}-1-(4-hydroxyphenyl)pyrrolidine-2,5-dione](/img/structure/B2782841.png)
![Lithium 3-(tetrahydro-2H-pyran-4-yl)-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B2782843.png)
![1-[1-Bromo-2-(trifluoromethoxy)ethyl]-3-fluorobenzene](/img/structure/B2782844.png)
